4-Azidobenzoic acid
Overview
Description
4-Azidobenzoic acid is a chemical compound that is part of the azido benzoic acids family. It is characterized by the presence of an azido group attached to the benzene ring of benzoic acid. This functional group is known for its reactivity and utility in various chemical syntheses, such as the formation of isocyanates and the cross-linking of polymers.
Synthesis Analysis
The synthesis of compounds related to 4-azidobenzoic acid often involves the use of a diazonium reaction, as seen in the preparation of 4-(4-hydroxyphenylazo)benzoic acid, which is a precursor to Azo-COOH BZ, a benzoxazine derivative . Another related synthesis is the preparation of ethyl 4-azidobenzoylaminoacetimidate from 4-aminobenzoic acid, which is used for RNA-protein cross-linking within bacterial ribosomal subunits . These syntheses typically involve multiple steps and the use of reagents such as sodium nitrite and NaOH to introduce the azido or azo groups.
Molecular Structure Analysis
The molecular structure of compounds containing the azido or azo group is confirmed using various spectroscopic techniques. For instance, the structure of the synthesized azo prodrug of 5-aminosalicylic acid was confirmed using infrared (IR), hydrogen-1 nuclear magnetic resonance (1H NMR), and mass spectrometry (MS) . Similarly, the chemical structure of Azo-COOH BZ was confirmed using Fourier transform infrared (FTIR) spectroscopy and 1H and 13C nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
The azido and azo groups in these compounds are reactive and can undergo various chemical reactions. For example, the azo compound synthesized in was shown to be susceptible to bacterial azoreductase enzyme, which is relevant for its application in treating inflammatory bowel diseases. In another case, the acyl azide groups in poly(4-vinylbenzoyl azide) were thermally transformed into isocyanato groups, which could then react quantitatively with alcohols and other nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of azido and azo compounds are influenced by the presence of these functional groups. The study in used differential scanning calorimetry (DSC) and thermogravimetric analysis to investigate the curing behavior of Azo-COOH BZ, revealing that the presence of the carboxylic acid and azobenzene units catalyzed the ring-opening polymerization of the benzoxazine unit at a lower temperature than typical benzoxazines. The study also noted the formation of strong intermolecular hydrogen bonding in supramolecular complexes, which affected the curing temperatures and surface properties of the materials.
Scientific Research Applications
Photoprobe for Identifying Binding Sites
4-Azidobenzoic acid, specifically 4-Azido-2-hydroxybenzoic acid (4-AzHBA), has been used as a photoprobe in biochemistry. It helped identify the phenol binding site of UDP-glucuronosyltransferases (UGTs) by being attached to amino acids within UGTs, pinpointing their role in catalytic activity toward certain substrates (Xiong et al., 2006).
Stability Improvement in Nanomaterials
4-Azidobenzoic acid has been utilized to modify black phosphorus nanosheets (BPNS), enhancing their stability. This modified BPNS was then used to create composite Langmuir-Blodgett (LB) films showing sensitivity to acid and alkali gases, demonstrating potential in gas sensor applications (Qian et al., 2021).
Surface Modification of Medical Devices
In the field of medical engineering, 4-azidobenzoic acid has been used to modify the surface of expanded poly(tetrafluoroethylene) (ePTFE) vascular grafts. This modification enhanced the hydrophilicity and blood-compatibility of the grafts, which is crucial in their medical application (Zhu et al., 2004).
Protein Conjugation and Polymer Modification
The compound has shown potential in biochemistry for protein immobilization and detection. It has been used in the synthesis of photoactive copolymers for immobilizing proteins through photoaffinity reactions, suggesting applications in protein immobilization and detection (Wei Jz et al., 2011).
Formation of Coordination Complexes
4-Azidobenzoic acid plays a role in the formation of diverse nanostructures dominated by coordination bonds. Its ability to capture metal adatoms and create coordination complexes with various substrates is significant in nanotechnology (Li et al., 2020).
Antiviral Nanoparticle Fabrication
4-Azidobenzoic acid-modified nanoparticles have been explored as potential antiviral therapeutics. This application is particularly interesting in the development of novel antiviral strategies and materials (Khanal et al., 2013).
Safety And Hazards
4-Azidobenzoic acid is classified as Eye Irrit. 2 - Self-react. B - Skin Irrit. 2 - STOT RE 1 - STOT SE 3 . It is hazardous to the blood and respiratory system . It should be kept away from heat/sparks/open flame/hot surfaces . Measures should be taken to prevent the build-up of electrostatic charge .
Future Directions
4-Azidobenzoic acid has potential applications in the development of many diagnostic and therapeutic compounds . It can be used in the synthesis of radiolabeled proteins, antibody-drug conjugates, or fluorescently tagged proteins by using drug molecules or fluorophores functionalized with photoactive moieties .
properties
IUPAC Name |
4-azidobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-10-9-6-3-1-5(2-4-6)7(11)12/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXPAFTXDVNANI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90214492 | |
Record name | 4-Azidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Azidobenzoic acid | |
CAS RN |
6427-66-3 | |
Record name | 4-Azidobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6427-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azidobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6427-66-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Azidobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90214492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-azidobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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